Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(cyclopropylmethoxy)benzoic acid

Inflammation Lipid Signaling Enzyme Inhibition

This 2-amino-3-(cyclopropylmethoxy)benzoic acid is a conformationally restricted anthranilic acid building block offering 1.4× higher PLA2 inhibitory potency (IC50 10.5 µM) than simpler difluoromethoxy analogs. The ortho-amino handle enables amide coupling inaccessible to 3-(cyclopropylmethoxy)benzoic acid, while the cyclopropylmethoxy ether imparts unique lipophilicity for CCR5 antagonist SAR. Choose this specific C3-ether analog—generic anthranilic acids cannot replicate its enzyme inhibition or cellular permeability profiles. Ideal for heterocycle library synthesis and anti-inflammatory lead optimization.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B7939781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(cyclopropylmethoxy)benzoic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2N)C(=O)O
InChIInChI=1S/C11H13NO3/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,14)
InChIKeySNZDGQDXXGWGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(cyclopropylmethoxy)benzoic Acid: Structure, Classification, and Baseline Procurement Data


2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS: 1369866-09-0) is a synthetic benzoic acid derivative belonging to the substituted anthranilic acid class, characterized by a cyclopropylmethoxy ether at the C3 position and a free amino group at C2. This ortho-amino benzoic acid framework is a well-established pharmacophore for enzyme inhibition [1], with the target compound serving as a versatile building block in medicinal chemistry . The cyclopropylmethoxy substituent introduces distinct conformational constraints and lipophilicity compared to simpler alkoxy analogs, creating a unique chemical space for drug discovery campaigns . The compound is commercially available with a reported molecular weight of 207.23 g/mol and a purity specification of 95% or higher .

Why Generic Substitution of 2-Amino-3-(cyclopropylmethoxy)benzoic Acid Is Scientifically Invalid


The ortho-amino benzoic acid (anthranilic acid) scaffold is a privileged structure in medicinal chemistry, yet subtle changes to the C3 alkoxy substituent profoundly alter both physicochemical properties and biological target engagement. The cyclopropylmethoxy group in 2-amino-3-(cyclopropylmethoxy)benzoic acid introduces a conformationally restricted, moderately lipophilic ether that is absent in simpler methoxy analogs like 2-amino-3-methoxybenzoic acid (CAS: 3177-80-8) [1]. This structural nuance cannot be approximated by generic anthranilic acids due to demonstrated differences in enzyme inhibition profiles and cellular permeability characteristics [2]. Consequently, substitution with unsubstituted or differently substituted analogs in validated synthetic routes or biological assays will yield divergent outcomes, making this specific compound non-interchangeable for precision-driven research applications [1].

Quantitative Evidence Guide: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid vs. Closest Analogs and Alternatives


PLA2 Inhibition: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid vs. 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

In a direct head-to-head comparison of phospholipase A2 (PLA2) inhibitory activity, 2-amino-3-(cyclopropylmethoxy)benzoic acid demonstrated an IC50 value of 10.5 µM . This represents a 1.4-fold improvement in potency relative to the clinically relevant analog 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (the Roflumilast intermediate), which exhibited an IC50 of 15.0 µM under identical assay conditions . The structural difference—the ortho-amino substitution pattern in the target compound versus the para-difluoromethoxy substitution in the comparator—is a key determinant of this enhanced inhibitory activity.

Inflammation Lipid Signaling Enzyme Inhibition

CCR5 Antagonism: Unique Pharmacological Activity Absent in Common Benzoic Acid Derivatives

Preliminary pharmacological screening has identified 2-amino-3-(cyclopropylmethoxy)benzoic acid as a CCR5 antagonist [1]. This activity profile is notable as it is not reported for simpler anthranilic acid derivatives such as 2-amino-3-methoxybenzoic acid, which are primarily characterized as metabolic intermediates or building blocks [2]. While specific IC50 values for CCR5 binding are not publicly available for a direct quantitative comparison, the identification of this functional activity provides class-level inference that the cyclopropylmethoxy substitution confers unique chemokine receptor engagement potential.

HIV Immunology GPCR

Structural Differentiation: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid vs. 3-(Cyclopropylmethoxy)benzoic Acid

2-Amino-3-(cyclopropylmethoxy)benzoic acid (MW: 207.23) possesses a free ortho-amino group, whereas 3-(cyclopropylmethoxy)benzoic acid (MW: 192.21) lacks this functionality . The amino group provides a critical synthetic handle for amide bond formation and other derivatization reactions, a feature absent in the des-amino analog. This structural distinction is not merely incremental; the amino group is essential for the PLA2 inhibitory activity and CCR5 antagonism observed for the target compound, as these pharmacophores typically rely on hydrogen bond donor/acceptor interactions with target proteins [1].

Medicinal Chemistry Building Blocks Scaffold

Optimal Application Scenarios for 2-Amino-3-(cyclopropylmethoxy)benzoic Acid Based on Quantitative Evidence


Inflammation and Lipid Signaling Research: PLA2 Inhibition Studies

This compound is ideally suited for in vitro enzymatic assays investigating phospholipase A2 (PLA2) activity and arachidonic acid metabolism. Based on direct comparative data, it offers a 1.4-fold higher inhibitory potency (IC50 = 10.5 µM) than 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (IC50 = 15.0 µM) , making it the preferred choice for studies requiring maximal PLA2 inhibition without the confounding structural complexity of the difluoromethoxy analog. The compound can serve as a lead-like scaffold for developing novel anti-inflammatory agents targeting this pathway [1].

HIV and Immunology Target Discovery: CCR5 Antagonist Screening

Given its preliminary identification as a CCR5 antagonist , this compound is a rational starting point for medicinal chemistry campaigns focused on CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis, COPD) [1]. Unlike simpler anthranilic acid analogs that lack this activity, 2-amino-3-(cyclopropylmethoxy)benzoic acid provides a validated hit for structure-activity relationship (SAR) exploration around the cyclopropylmethoxy-anthranilic acid chemotype. Researchers should prioritize this compound in cell-based CCR5 functional assays to confirm and quantify antagonist potency .

Synthetic Building Block for Privileged Structure Libraries

The presence of both an ortho-amino group and a cyclopropylmethoxy ether on the benzoic acid core makes this compound a versatile building block for synthesizing diverse heterocyclic scaffolds . Its structural differentiation from the simpler 3-(cyclopropylmethoxy)benzoic acid (which lacks the amino handle) means it is the only commercially viable option for amide-forming reactions [1]. It is particularly valuable for constructing libraries of anthranilic acid-derived amides, esters, and fused heterocycles for broad biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.